molecular formula C10H7NaO3S B8320021 Sodium;azulene-1-sulfonate

Sodium;azulene-1-sulfonate

Cat. No.: B8320021
M. Wt: 230.22 g/mol
InChI Key: FWYFZZHHADLSHQ-UHFFFAOYSA-M
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Description

Sodium azulene-1-sulfonate (CAS: 116277-75-9) is a hydronaphthoquinoid sulfonate derivative with the molecular formula C₁₅H₁₉NaO₄S and a molecular weight of 318.36 g/mol . It is structurally characterized by an azulene core (a bicyclic aromatic system with a fused cycloheptatriene and cyclopentadiene ring) substituted with methyl, isopropyl, and sulfonate groups at positions 3, 8, 5, and 1, respectively . This compound is widely recognized for its pharmacological applications, particularly as an anti-ulcer agent and anti-inflammatory drug .

Properties

Molecular Formula

C10H7NaO3S

Molecular Weight

230.22 g/mol

IUPAC Name

sodium;azulene-1-sulfonate

InChI

InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-6-8-4-2-1-3-5-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1

InChI Key

FWYFZZHHADLSHQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Concentrated Sulfuric Acid Method

The earliest method for synthesizing sodium azulene-1-sulfonate involved sulfonating azulene (blue oil hydrocarbon) with concentrated sulfuric acid in an acetic anhydride solution at room temperature. This approach required prolonged reaction times (24–48 hours) and generated substantial waste acid, complicating post-treatment. Column chromatography was necessary to isolate the product, resulting in low yields (30–40%) and high costs. Additionally, the use of fuming sulfuric acid posed safety risks due to the release of toxic sulfur trioxide (SO₃) vapors during distillation.

Dioxane–Sulfur Trioxide Adduct Method

A later改良 approach utilized a dioxane–sulfur trioxide adduct in carbon tetrachloride. While this method avoided direct handling of fuming sulfuric acid, it introduced dioxane—a toxic and environmentally harmful solvent—into the process. The reaction proceeded at 0°C, with subsequent neutralization using barium hydroxide and sodium carbonate to yield the final product. Despite moderate improvements in yield (50–60%), the reliance on dioxane and carbon tetrachloride limited scalability due to regulatory and safety concerns.

Modern Synthesis Protocols

Liquefied Sulfur Trioxide and Non-Toxic Solvents

A patented method (CN100389106C) revolutionized sodium azulene-1-sulfonate synthesis by replacing fuming sulfuric acid with liquefied SO₃ and substituting dioxane with a safer solvent system. Key innovations include:

Reaction Overview

The process comprises eight stages:

  • Addition Reaction : SB102 (a 1:100 mixture of thioxane and tri-n-propyl phosphate) and dichloroethane are combined with liquefied SO₃ at 0°C to form a weakly complexed intermediate.

  • Sulfonation : The intermediate is reacted with azulene and additional SB102, facilitating sulfonic acid group incorporation at the azulene 1-position.

  • Cooling and Separation : The reaction mixture is cooled to 0°C, yielding biphasic layers. The organic phase (dichloroethane and unreacted azulene) is recycled, while the aqueous phase is neutralized to pH 8 with sodium carbonate.

  • Recrystallization : A stabilizer (0.5% chlorhexidine acetate) is added to the dried product, followed by recrystallization at 0°C to enhance stability.

Advantages Over Traditional Methods

  • Yield : Increases to 75–85% due to efficient solvent recovery and optimized sulfonation.

  • Safety : Eliminates toxic dioxane and reduces SO₃ vapor exposure.

  • Environmental Impact : Organic solvents (dichloroethane) are purified and reused, minimizing waste.

Stabilization Strategies

Product instability—particularly sulfonic acid group loss under heat or light—is mitigated by adding chlorhexidine acetate during recrystallization. This stabilizer forms non-covalent complexes with sodium azulene-1-sulfonate, shielding the sulfonate moiety from degradation. Comparative studies show stabilized batches retain >95% potency after six months at 25°C, versus <70% for unstabilized samples.

Comparative Analysis of Methods

The table below contrasts key parameters of traditional and modern synthesis routes:

ParameterConcentrated H₂SO₄ MethodDioxane–SO₃ Adduct MethodModern Liquefied SO₃ Method
Reagents Fuming H₂SO₄, Ac₂ODioxane, CCl₄, SO₃SB102, Dichloroethane, SO₃
Reaction Temperature 25°C0°C0°C
Yield 30–40%50–60%75–85%
Solvent Toxicity High (Ac₂O)High (Dioxane, CCl₄)Low (Dichloroethane)
Waste Generation Significant (Acid waste)ModerateMinimal (Solvent recycling)
Stability UnstableModerately stableHigh (with stabilizer)

Critical Process Parameters

Temperature Control

Maintaining 0°C during sulfonation is crucial to prevent side reactions, such as polysulfonation or azulene decomposition. Exothermic reactions require jacketed reactors with precise coolant circulation.

Solvent Selection

Dichloroethane offers ideal polarity for solubilizing azulene and SO₃ while enabling easy phase separation. Its low toxicity profile (compared to dioxane) aligns with green chemistry principles.

Stabilizer Optimization

Chlorhexidine acetate’s efficacy stems from its cationic nature, which electrostatically interacts with the anionic sulfonate group. Alternative stabilizers (e.g., ascorbic acid) have been explored but show inferior performance.

Industrial Scalability and Challenges

The modern method’s continuous solvent recovery system reduces raw material costs by 40%, making it economically viable for large-scale production. However, challenges persist:

  • Energy Intensity : Prolonged cooling at 0°C increases energy consumption.

  • Stabilizer Cost : Chlorhexidine acetate accounts for 15–20% of total production costs.

  • Regulatory Compliance : Dichloroethane, though safer than dioxane, still requires stringent handling protocols.

Chemical Reactions Analysis

Types of Reactions: Sodium;azulene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted azulene compounds .

Scientific Research Applications

Anti-inflammatory Properties

Sodium azulene-1-sulfonate is primarily recognized for its anti-inflammatory effects. It has been used in the treatment of various inflammatory conditions, particularly those affecting the oral cavity and throat. Research indicates that it is effective in managing symptoms associated with conditions such as pharyngitis, stomatitis, and tonsillitis .

Case Study: Efficacy in Pharyngitis
A study utilized a capsaicin-induced pharyngitis model in rats to evaluate the anti-pharyngitis activity of sodium azulene-1-sulfonate. The results demonstrated significant inhibition of plasma exudation in the pharyngeal mucosa when treated with sodium azulene-1-sulfonate, suggesting its potential as a therapeutic agent for pharyngitis .

Oral Mucositis Management

Sodium azulene-1-sulfonate has shown promise in managing chemotherapy-induced oral mucositis. A comparative study indicated that patients treated with sodium azulene-1-sulfonate experienced a lower incidence of severe oral mucositis compared to control groups . The findings highlighted its role as a safe and effective option for patients undergoing cancer treatment.

Gastrointestinal Applications

The compound is also utilized for gastrointestinal issues, including gastritis and gastric ulcers. It is incorporated into formulations such as mouthwashes and oral preparations due to its soothing properties .

Aqueous Solutions

Stable aqueous preparations containing sodium azulene-1-sulfonate have been developed for easy application and effective delivery of the active ingredient. These formulations are designed for topical use, ensuring that the compound can be administered directly to affected areas without requiring additional water or complex procedures .

Table 1: Composition of Aqueous Preparations

ComponentConcentration (w/v %)
Sodium Azulene-1-Sulfonate0.02 - 0.06
GlycerinVaries
Waterq.s. to 100%

Delivery Systems

Innovative delivery systems, such as jet-spraying containers, have been proposed to enhance the convenience and hygiene of administering sodium azulene-1-sulfonate solutions for throat and oral applications .

Antioxidative Effects

The antioxidative properties of sodium azulene-1-sulfonate contribute significantly to its therapeutic efficacy. Studies suggest that it may exert its anti-inflammatory effects through antioxidative mechanisms rather than direct inhibition of inflammatory pathways like cyclooxygenase .

Interaction with Receptors

Research has explored the interaction of sodium azulene-1-sulfonate with various receptors involved in pain and inflammation pathways, although definitive binding affinities remain to be fully elucidated .

Clinical Safety

Clinical studies have reported minimal side effects associated with sodium azulene-1-sulfonate, making it a favorable option for patients with sensitive conditions such as oral mucositis during chemotherapy .

Comparative Efficacy

In trials comparing sodium azulene-1-sulfonate with other anti-inflammatory agents, it consistently demonstrated superior performance in reducing symptoms of inflammation while maintaining a favorable safety profile .

Mechanism of Action

The exact mechanism of action of 1-azulenesulfonic acid sodium salt is not fully understood. it is believed to exert its effects through antioxidative pathways and by modulating inflammatory responses. The compound may inhibit certain enzymes and interact with molecular targets involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Solubility and Stability

  • Sodium Azulene-1-Sulfonate : Exhibits moderate water solubility (enhanced by hydration) and stability under physiological pH due to its sulfonate group .
  • Aliphatic Sulfonates : Higher solubility in water and organic solvents but lower thermal stability .
  • Aromatic Sulfonates : Variable solubility; sulfathiazole sodium is poorly soluble in acidic environments .

Research Findings and Clinical Relevance

  • Anti-Ulcer Activity: Sodium azulene-1-sulfonate reduces gastric acid secretion and promotes mucosal healing in rodent models, outperforming non-azulene sulfonates .
  • Anti-UV Activity : Methyl and ethyl derivatives of azulene sulfonates show 20–30% higher UV absorption than the parent compound, making them candidates for sunscreen formulations .
  • Toxicity Profile : Azulene sulfonates exhibit lower cytotoxicity compared to sulfathiazole sodium, which is associated with hypersensitivity reactions .

Q & A

Q. What are the recommended methodologies for synthesizing sodium azulene-1-sulfonate and ensuring purity?

Synthesis typically involves sulfonation of azulene followed by neutralization with sodium hydroxide. Key steps include:

  • Reagent Preparation : Use high-purity sodium salts (e.g., sodium 1-hexanesulfonate monohydrate as a structural analog) to avoid side reactions .
  • Purity Validation : Employ ion-exchange chromatography or UV-Vis spectroscopy to confirm sulfonate group incorporation and absence of unreacted intermediates .
  • Safety Protocols : Follow risk assessment guidelines for handling sulfonating agents, including proper ventilation and PPE, as outlined in chemical safety frameworks .

Q. How can researchers determine the solubility of sodium azulene-1-sulfonate in aqueous and organic solvents?

  • Experimental Design : Use gravimetric analysis or spectrophotometric titration across varying solvent systems (e.g., water, ethanol, DMSO). Reference the IUPAC solubility data series for sulfonates to optimize conditions .
  • Data Interpretation : Compare results with structurally similar compounds (e.g., sodium anthraquinone sulfonates) to identify trends in polarity-driven solubility .

Q. What spectroscopic techniques are most effective for characterizing sodium azulene-1-sulfonate?

  • UV-Vis Spectroscopy : Azulene’s unique absorption bands (300–700 nm) allow tracking of sulfonate conjugation .
  • NMR Analysis : Use 1^1H and 13^13C NMR to confirm substitution patterns, referencing InChI codes for structural validation (e.g., InChI=1/C15H18O3S.Na .H2O) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and sodium adduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for sodium azulene-1-sulfonate under varying pH conditions?

  • Controlled Replicates : Conduct stability assays in triplicate across pH 2–12, using HPLC to monitor degradation products .
  • Mechanistic Studies : Employ density functional theory (DFT) to model sulfonate group behavior under acidic/basic conditions, correlating with experimental data .
  • Literature Cross-Validation : Apply evidence-assessment frameworks (e.g., NAP’s criteria for sodium compound studies) to evaluate methodological rigor in conflicting reports .

Q. What experimental strategies can elucidate the compound’s interaction with biological membranes or proteins?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics with lipid bilayers or serum proteins .
  • Fluorescence Quenching : Use azulene’s intrinsic fluorescence to study competitive binding with ligands like albumin .
  • Computational Docking : Simulate interactions using molecular dynamics software, guided by sulfonate’s electrostatic potential maps .

Q. How can researchers optimize sodium azulene-1-sulfonate for use in photodynamic therapy or environmental sensing?

  • Photostability Assays : Expose the compound to UV/visible light and quantify reactive oxygen species (ROS) generation via electron paramagnetic resonance (EPR) .
  • Sensor Fabrication : Immobilize the compound on graphene oxide or MOFs, testing selectivity for heavy metals (e.g., Pb²⁺) via cyclic voltammetry .
  • Toxicity Profiling : Use in vitro models (e.g., zebrafish embryos) to assess biocompatibility, referencing safety data sheets for hazard mitigation .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-response relationships in azulene-sulfonate studies?

  • Nonlinear Regression : Fit data to Hill or logistic models using software like GraphPad Prism .
  • Error Analysis : Report confidence intervals for IC₅₀ values, ensuring reproducibility across biological replicates .

Q. How should researchers design controls to distinguish sulfonate-specific effects from azulene backbone contributions?

  • Structural Analogues : Compare sodium azulene-1-sulfonate with non-sulfonated azulene derivatives in parallel assays .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding energy differences between sulfonated and non-sulfonated forms .

Safety and Compliance

Q. What risk assessment protocols are mandatory for handling sodium azulene-1-sulfonate in laboratory settings?

  • Hazard Evaluation : Follow ILO-WHO guidelines for sulfonate handling, including spill containment and waste disposal .
  • Emergency Preparedness : Maintain accessible eyewash stations and neutralization kits (e.g., sodium bicarbonate for acid spills) .

Data Presentation and Reproducibility

Q. How can researchers ensure transparency in reporting synthetic yields and spectroscopic data?

  • FAIR Principles : Deposit raw NMR/HRMS files in public repositories (e.g., PubChem) with detailed metadata .
  • Reproducibility Checklists : Adopt templates from Nature Protocols for documenting reaction conditions and instrument parameters .

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